1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)
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Overview
Description
1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2,5-DIMETHOXYBENZYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds significant potential in various scientific research fields.
Preparation Methods
The synthesis of 1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2,5-DIMETHOXYBENZYL]-1H-1,3-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by ring closure to form the benzimidazole ring . Industrial production methods may include the use of catalytic redox cycling based on Ce(IV)/Ce(III)/H2O2 redox-mediated oxidation . The reaction conditions often involve heating under reflux in solvents like pyridine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with aromatic aldehydes or cyanogen bromide in acetonitrile solution
Scientific Research Applications
1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2,5-DIMETHOXYBENZYL]-1H-1,3-BENZIMIDAZOLE has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit viral DNA synthesis, exhibit antibacterial activities by targeting bacterial enzymes, and show anticancer properties by interfering with cell division . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Thiabendazole: An anthelmintic agent.
Mebendazole: Used to treat parasitic worm infections.
Albendazole: Another anthelmintic with a broad spectrum of activity .
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[[4-(benzimidazol-1-ylmethyl)-2,5-dimethoxyphenyl]methyl]benzimidazole |
InChI |
InChI=1S/C24H22N4O2/c1-29-23-11-18(14-28-16-26-20-8-4-6-10-22(20)28)24(30-2)12-17(23)13-27-15-25-19-7-3-5-9-21(19)27/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
NKAFXPBXQGDXTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2C=NC3=CC=CC=C32)OC)CN4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
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